molecular formula C9H15NO2 B13833188 Cis-ethyl 6-aminocyclohex-3-enecarboxylate

Cis-ethyl 6-aminocyclohex-3-enecarboxylate

Katalognummer: B13833188
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: PTXUIEXYXGXMEU-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid ester groups.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and esterification reactions under controlled conditions.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the amino group or the double bond in the cyclohexene ring.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can result in the formation of amines or alkanes.

    Substitution: Can produce a variety of substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, or synthetic pathways in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl (1S,6R)-6-aminocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8+/m0/s1

InChI-Schlüssel

PTXUIEXYXGXMEU-JGVFFNPUSA-N

Isomerische SMILES

CCOC(=O)[C@H]1CC=CC[C@H]1N

Kanonische SMILES

CCOC(=O)C1CC=CCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.